molecular formula C5H5ClN2S B1612871 2-Chloro-6-(methylsulfanyl)pyrazine CAS No. 61655-74-1

2-Chloro-6-(methylsulfanyl)pyrazine

Cat. No. B1612871
CAS RN: 61655-74-1
M. Wt: 160.63 g/mol
InChI Key: RSJYLKXSYOTPHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(methylsulfanyl)pyrazine is a compound that belongs to the pyrazine family. It has a CAS Number of 61655-74-1 and a molecular weight of 160.63 .


Synthesis Analysis

Pyrazines can be synthesized by chemical methods or by certain microorganisms . The importance of pyrazines for the food industry is expected to grow in the upcoming years due to the higher demand for convenience products .


Molecular Structure Analysis

The IUPAC name of 2-Chloro-6-(methylsulfanyl)pyrazine is the same as its common name . Its InChI code is 1S/C5H5ClN2S/c1-9-5-3-7-2-4 (6)8-5/h2-3H,1H3 .

It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Tuberculostatic Activity

2-Chloro-6-(methylsulfanyl)pyrazine derivatives demonstrate moderate activity against Mycobacterium tuberculosis. A study explored the relationship between molecular structure and tuberculostatic activity, highlighting the importance of planar geometry in these compounds for their antimicrobial properties (Szczesio et al., 2011).

Synthesis of C-nucleosides

Research has shown the efficacy of 2-Chloro-6-(methylsulfanyl)pyrazine in the synthesis of multisubstituted pyrazine C-nucleosides. These nucleosides are potential candidates for various biochemical applications, including pharmaceuticals (Liu, Wise, & Townsend, 2001).

DNA Binding and Antimicrobial Properties

Pyrazine derivatives, including those similar to 2-Chloro-6-(methylsulfanyl)pyrazine, exhibit high affinity to DNA and do not show toxicity to human dermal keratinocytes. This suggests potential clinical applications for these compounds (Mech-Warda et al., 2022).

Reactivity with Methoxide Ion

2-Chloro-6-(methylsulfanyl)pyrazine has been studied for its reactivity with methoxide ion, which is relevant for the development of new chemical syntheses and reactions (Barlin & Brown, 1967).

Herbicidal and Elicitor Properties

Substituted pyrazine derivatives, such as those related to 2-Chloro-6-(methylsulfanyl)pyrazine, have been synthesized and evaluated for their herbicidal properties and as abiotic elicitors in plant cell cultures (Doležal et al., 2007).

Antimycobacterial, Antifungal, and Photosynthesis-Inhibiting Activities

Studies on substituted N-phenylpyrazine-2-carboxamides, similar to 2-Chloro-6-(methylsulfanyl)pyrazine, show significant antimycobacterial, antifungal, and photosynthesis-inhibiting activities. These findings are crucial for developing new pharmaceuticals and agrochemicals (Doležal et al., 2006).

Synthesis of Coordination Polymers

2-Chloro-6-(methylsulfanyl)pyrazine has been utilized in the synthesis of coordination polymers, particularly with silver(I). These polymers have potential applications in various fields, including materials science (Caradoc-Davies, Hanton, & Henderson, 2001).

Optical and Thermal Properties

The pyrazine scaffold, including derivatives of 2-Chloro-6-(methylsulfanyl)pyrazine, is significant in organic optoelectronic materials. Research on these compounds provides insights into their potential use in optoelectronics (Meti, Lee, Yang, & Gong, 2017).

Antimicrobial Properties of Complexes

Pyrazine functionalized Ag(I) and Au(I)-NHC complexes, closely related to 2-Chloro-6-(methylsulfanyl)pyrazine, exhibit potent antibacterial activity against human pathogens resistant to conventional antibiotics (Roymahapatra et al., 2012).

Safety And Hazards

The safety information available indicates that 2-Chloro-6-(methylsulfanyl)pyrazine has a GHS07 pictogram and a signal word of "Warning" .

Future Directions

Given the importance of pyrazines for the food industry and the growing demand for convenience products, it’s likely that the study and application of compounds like 2-Chloro-6-(methylsulfanyl)pyrazine will continue to expand .

properties

IUPAC Name

2-chloro-6-methylsulfanylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2S/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJYLKXSYOTPHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40606045
Record name 2-Chloro-6-(methylsulfanyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40606045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(methylsulfanyl)pyrazine

CAS RN

61655-74-1
Record name 2-Chloro-6-(methylsulfanyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40606045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 0.13 mole of sodium methylmercaptide (prepared from 3.12 g. sodium hydride and excess methyl mercaptan), 20 g. (0.13 mole) of 2,6-dichloropyrazine and 200 ml. benzene is heated at reflux for 24 hours, cooled and washed twice with 50 ml. water. The benzene layer is separated, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. Distillation of the residue gives 2-chloro-6-methylthiopyrazine.
Quantity
0.13 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.13 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(methylsulfanyl)pyrazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(methylsulfanyl)pyrazine
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-(methylsulfanyl)pyrazine
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-(methylsulfanyl)pyrazine
Reactant of Route 5
2-Chloro-6-(methylsulfanyl)pyrazine
Reactant of Route 6
2-Chloro-6-(methylsulfanyl)pyrazine

Citations

For This Compound
1
Citations
E Tarazón Melguizo, C Gil Cayuela… - … Reports, vol. 9., 2019 - repositorioinstitucional.ceu.es
Accumulating evidence has confrmed that the expression of sarcoplasmic reticulum calcium ATPase 2a (SERCA2a) is downregulated in heart failure and cardiac allograft rejection. …
Number of citations: 0 repositorioinstitucional.ceu.es

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.